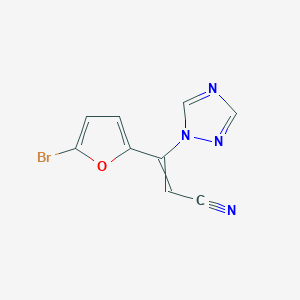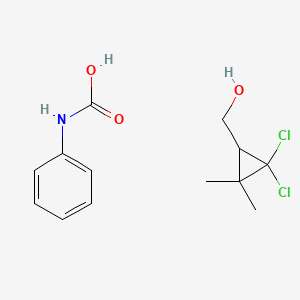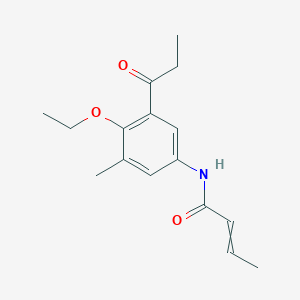![molecular formula C11H12N2O4 B14366610 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 92764-15-3](/img/structure/B14366610.png)
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol, and a catalyst like hydrochloric acid may be used to facilitate the reaction .
Industrial Production Methods
the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.
Applications De Recherche Scientifique
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: Another imidazolidine derivative with similar biological activities.
Thiazolidine derivatives: Known for their diverse therapeutic and pharmaceutical activities.
Uniqueness
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazolidine derivatives .
Propriétés
Numéro CAS |
92764-15-3 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
5-hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5,10,15H,6H2,1H3,(H,12,14,16) |
Clé InChI |
XLZZVWYRXGKQDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CN2C(C(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


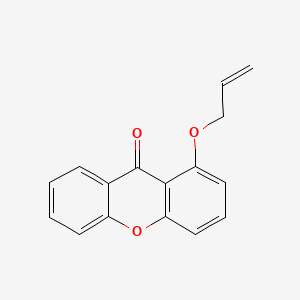
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)


![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
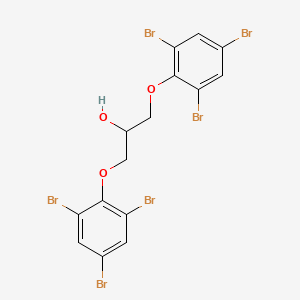
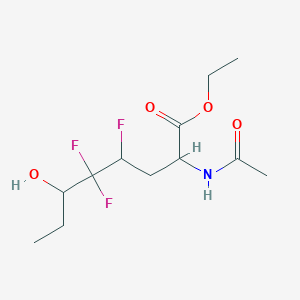
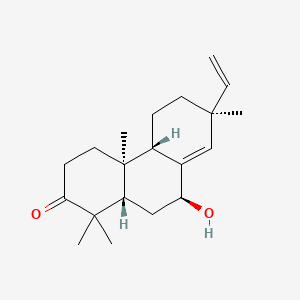
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
